molecular formula C19H20N4O3 B287488 ethyl 5-methyl-1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

ethyl 5-methyl-1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Katalognummer B287488
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: FMEIKLXVSZTMLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-methyl-1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Wirkmechanismus

The mechanism of action of Ethyl 5-methyl-1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or receptors in the body, thereby reducing inflammation, inhibiting cancer cell growth, or preventing viral replication.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 5-methyl-1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate may have various biochemical and physiological effects. These effects include reducing inflammation, inhibiting cancer cell growth, and preventing viral replication. However, further studies are needed to fully understand the effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Ethyl 5-methyl-1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate in lab experiments include its potential as a lead compound for drug development and its potential as a herbicide. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Zukünftige Richtungen

There are several future directions for the study of Ethyl 5-methyl-1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. These include:
1. Further studies on the mechanism of action of this compound.
2. Development of new drugs based on the structure of this compound.
3. Study of the potential use of this compound as a herbicide.
4. Investigation of the potential toxicity of this compound.
5. Study of the potential use of this compound in other fields such as material science and nanotechnology.
In conclusion, Ethyl 5-methyl-1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a chemical compound that has potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further studies are needed to fully understand the potential of this compound and its future directions.

Synthesemethoden

Ethyl 5-methyl-1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is synthesized using a specific method that involves the reaction between 4-chloro-6-(4-methylphenoxy)-2-methylpyrimidine and ethyl 5-methyl-1H-pyrazole-4-carboxylate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and NMR spectroscopy.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-methyl-1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has potential applications in various fields such as medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs. In agriculture, this compound has been studied for its potential as a herbicide.

Eigenschaften

Produktname

ethyl 5-methyl-1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Molekularformel

C19H20N4O3

Molekulargewicht

352.4 g/mol

IUPAC-Name

ethyl 5-methyl-1-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C19H20N4O3/c1-5-25-19(24)16-11-20-23(13(16)3)17-10-18(22-14(4)21-17)26-15-8-6-12(2)7-9-15/h6-11H,5H2,1-4H3

InChI-Schlüssel

FMEIKLXVSZTMLI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C)C

Kanonische SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.